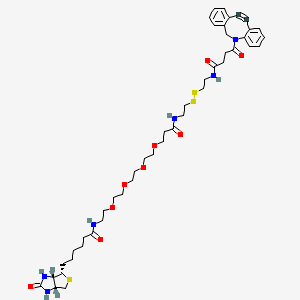

DBCO-SS-PEG4-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H62N6O9S3 |

|---|---|

Molecular Weight |

927.2 g/mol |

IUPAC Name |

6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |

InChI |

InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |

InChI Key |

ZUNYXNOVQARZNV-LJFGWUDESA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-SS-PEG4-Biotin in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of DBCO-SS-PEG4-Biotin in Proteomics

In the dynamic field of proteomics, the ability to selectively isolate and identify proteins from complex biological systems is paramount. Chemical proteomics, a sub-discipline that employs chemical probes to study protein function, has been revolutionized by the advent of bioorthogonal chemistry. Among the powerful tools in the chemical biologist's arsenal is this compound, a versatile reagent designed for the enrichment and subsequent identification of azide-modified biomolecules.

This technical guide provides a comprehensive overview of this compound, detailing its core features, experimental applications, and the underlying principles of its use in advanced proteomics workflows. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize the intricate molecular processes and workflows associated with this reagent.

This compound is a multi-functional molecule that incorporates three key elements:

-

Dibenzocyclooctyne (DBCO): An alkyne group that participates in a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This "click chemistry" reaction proceeds readily in biological systems without the need for a cytotoxic copper catalyst.

-

Disulfide (SS) Linker: A cleavable linker that allows for the mild elution of biotinylated proteins from streptavidin affinity resins. This feature is critical for reducing background noise and improving the recovery of target proteins for downstream analysis by mass spectrometry.

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and extends the distance between the biotin and DBCO moieties, thereby minimizing steric hindrance and improving accessibility for both the click reaction and streptavidin binding.

-

Biotin: A high-affinity ligand for streptavidin, enabling the robust and specific enrichment of labeled proteins.

The unique combination of these features makes this compound an invaluable tool for a range of proteomics applications, including the study of post-translational modifications, activity-based protein profiling, and the identification of protein interaction partners.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The table below summarizes key specifications compiled from various suppliers.

| Property | Specification |

| Molecular Formula | C45H62N6O9S3 |

| Molecular Weight | 927.20 g/mol |

| Purity | ≥95% (typically assessed by HPLC) |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

| Cleavage Condition | Reducing agents such as DTT, TCEP, or BME |

Mechanism of Action: The Power of Bioorthogonal Chemistry

The utility of this compound in proteomics hinges on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent labeling of azide-modified proteins in a highly selective manner, even within the complex milieu of a cell lysate.

The workflow can be conceptualized as a two-step process:

-

Metabolic or Enzymatic Incorporation of an Azide Handle: Target proteins are first tagged with an azide group. This can be achieved through various methods, such as the metabolic incorporation of azide-bearing amino acid or sugar analogs, or through the use of azide-modified chemical probes that react with specific protein functionalities.

-

Bioorthogonal Ligation with this compound: The azide-tagged proteins are then reacted with this compound. The strained ring of the DBCO group readily undergoes a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage.

The following diagram illustrates the fundamental reaction between an azide-modified protein and this compound.

Figure 1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for a typical proteomics experiment involving the enrichment of azide-modified proteins using this compound, followed by mass spectrometry analysis. This protocol is adapted from studies investigating cell surface glycoproteins.

Metabolic Labeling of Cells with Azide Sugars

This step introduces the azide handle into the glycan structures of cell surface proteins.

-

Cell Culture: Culture cells of interest to the desired confluency (e.g., 80-90%).

-

Metabolic Labeling: Replace the normal growth medium with a medium supplemented with an azide-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz, at a final concentration of 25-50 µM).

-

Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.

Labeling of Azide-Modified Proteins with this compound

This step covalently attaches the biotin tag to the azide-modified proteins.

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add this compound from a stock solution in DMSO to a final concentration of 100 µM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins

This step isolates the biotin-tagged proteins from the complex lysate.

-

Streptavidin Bead Preparation:

-

Resuspend streptavidin-conjugated magnetic beads in lysis buffer.

-

Wash the beads three times with lysis buffer to remove any preservatives.

-

-

Affinity Capture:

-

Add the prepared streptavidin beads to the lysate from the click chemistry reaction.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes:

-

Three washes with lysis buffer.

-

Three washes with a high-salt buffer (e.g., 1 M NaCl in PBS).

-

Three washes with PBS.

-

-

Elution and Sample Preparation for Mass Spectrometry

This step releases the captured proteins and prepares them for analysis.

-

Elution by Disulfide Cleavage:

-

Resuspend the washed beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM ammonium bicarbonate).

-

Incubate for 1 hour at 37°C to cleave the disulfide bond and release the proteins from the beads.

-

-

Reduction and Alkylation:

-

Collect the eluate.

-

Further reduce the disulfide bonds by incubating with 10 mM DTT for 30 minutes at 56°C.

-

Alkylate the free thiols by adding 20 mM iodoacetamide and incubating for 30 minutes at room temperature in the dark.

-

-

In-solution Tryptic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

LC-MS/MS Analysis

The final step involves the separation and identification of the peptides.

-

Sample Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

-

LC-MS/MS: Analyze the peptide sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Quantitative Data in Proteomics: A Case Study

| Protein Accession | Gene Symbol | Protein Name | Fold Change (BACE1 KO / WT) | p-value |

| P09972 | APLP1 | Amyloid-like protein 1 | 1.8 | <0.05 |

| Q61842 | L1CAM | Neural cell adhesion molecule L1 | 2.1 | <0.05 |

| Q61427 | CNTN2 | Contactin-2 | 2.5 | <0.01 |

| Q8CBB4 | SEZ6L | Seizure 6-like protein | 1.5 | <0.05 |

| P11499 | VCAM1 | Vascular cell adhesion protein 1 | 0.7 | <0.05 |

| Q61844 | NRCAM | Neuronal cell adhesion molecule | 1.9 | <0.05 |

| P16444 | NCAM1 | Neural cell adhesion molecule 1 | 1.3 | n.s. |

| P02751 | FN1 | Fibronectin | 0.8 | n.s. |

Note: This data is illustrative and adapted from the findings of studies on BACE1 substrates. The fold changes and p-values are representative of what a quantitative proteomics experiment using a DBCO-biotin reagent might yield.

Visualization of Workflows and Signaling Pathways

Visualizing complex biological processes and experimental workflows is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate key aspects of a proteomics experiment using this compound.

Experimental Workflow

This diagram outlines the major steps in a typical proteomics experiment using this compound for the enrichment of azide-modified proteins.

Figure 2. Experimental workflow for proteomics using this compound.

BACE1 Signaling Pathway and its Impact on the Neuronal Surface Glycoproteome

DBCO-biotin reagents have been instrumental in elucidating the role of proteases like BACE1 in modulating the cell surface proteome. BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP). However, it also cleaves a variety of other cell surface proteins, impacting various signaling pathways. The following diagram illustrates the role of BACE1 in processing some of its known substrates on the neuronal surface, a process that can be investigated using DBCO-biotin based proteomics.

Figure 3. BACE1-mediated cleavage of neuronal surface proteins.

Conclusion: Advancing Proteomics with Precision and Versatility

This compound stands out as a powerful and versatile tool in the modern proteomics laboratory. Its ability to facilitate the specific capture of azide-modified proteins through a bioorthogonal reaction, combined with the mild elution offered by its cleavable disulfide linker, enables cleaner and more comprehensive proteomics datasets. This technical guide has provided an in-depth overview of its properties, mechanism of action, and a detailed experimental protocol for its application.

The case study on BACE1 highlights how this class of reagents can be applied to unravel complex biological processes, such as the regulation of the neuronal surface glycoproteome. As proteomics research continues to push the boundaries of sensitivity and specificity, the use of well-designed chemical probes like this compound will undoubtedly play a pivotal role in advancing our understanding of protein function in health and disease, ultimately paving the way for the development of novel diagnostics and therapeutics.

A Technical Guide to Bioorthogonal Chemistry with DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to perform chemical reactions within a living system without interfering with native biochemical processes is paramount. This principle, known as bioorthogonal chemistry, has been revolutionized by the development of "click chemistry," particularly the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). At the forefront of this technology is the dibenzocyclooctyne (DBCO) linker, a powerful tool for the precise and stable ligation of molecules in complex biological environments.[1] This guide provides an in-depth technical overview of DBCO linkers, their core advantages, quantitative data, detailed experimental protocols, and visualized workflows to empower researchers in drug development and life sciences.

Core Principles: The Power of Strain-Promoted Click Chemistry

The cornerstone of DBCO's utility is the SPAAC reaction. DBCO is a cyclooctyne, the smallest stable cyclic alkyne, and its triple bond is highly strained within the eight-membered ring.[2] This inherent ring strain is the driving force that dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[2]

The reaction proceeds rapidly and with high specificity under physiological conditions (temperature, pH, and aqueous environments) to form a stable triazole linkage.[2][3] Crucially, this reaction is bioorthogonal; neither the strained alkyne (DBCO) nor the azide group typically interacts or cross-reacts with the vast array of functional groups present in biological systems, such as amines and thiols.

A primary advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of the need for a cytotoxic copper(I) catalyst. This makes DBCO-mediated SPAAC exceptionally well-suited for applications involving live cells or in vivo studies where copper toxicity is a significant concern.

The diagram below illustrates the fundamental reaction between a DBCO-functionalized molecule (R1) and an azide-functionalized molecule (R2), resulting in a stable triazole conjugate.

Quantitative Data for Experimental Design

The efficiency and speed of the SPAAC reaction are critical for experimental success. The reaction kinetics are typically second-order, and the rate is highly dependent on the specific structure of the cyclooctyne.

This table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide), highlighting the superior reactivity of DBCO.

| Cyclooctyne | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics |

| DBCO | ~0.1 - 1.0 | High ring strain, fast kinetics, widely used. |

| BCN | ~0.07 | Less strained than DBCO, slower kinetics. |

| OCT (Cyclooctyne) | ~2.4 x 10⁻³ | Simple cyclooctyne, significantly lower reactivity. |

| Cyclododecyne | < 2.4 x 10⁻³ | Larger ring, lower strain, very slow kinetics. |

Note: Reaction rates are influenced by the specific azide, solvent, and temperature. The data presented are representative values for comparison.

This table provides general guidelines for optimizing DBCO conjugation reactions.

| Parameter | Recommended Range | Notes |

| Molar Excess (DBCO-NHS ester to Protein) | 10 to 20-fold | For labeling primary amines on proteins. |

| Molar Excess (Azide-Molecule to DBCO-Protein) | 1.5 to 4-fold | For the subsequent SPAAC reaction. |

| Reaction pH (NHS Ester Labeling) | 7.0 - 9.0 | Amine acylation is favored at neutral to slightly basic pH. |

| Reaction pH (SPAAC) | 5.0 - 10.0 | SPAAC is robust across a wide pH range. |

| Reaction Time (NHS Ester Labeling) | 30 - 60 min | At room temperature. |

| Reaction Time (SPAAC) | 4 - 12 hours | Dependent on reactant concentrations. Can be performed at 4°C overnight. |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | Over 4 weeks at 4°C or -20°C. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of DBCO linkers in bioconjugation.

This protocol describes the covalent attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody using an N-hydroxysuccinimide (NHS) ester-activated DBCO linker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG4-NHS Ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. Alternatively, the reaction can be performed for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted DBCO reagent using a desalting column or by dialysis against PBS, pH 7.4.

-

Characterization: Determine the concentration of the DBCO-modified antibody. The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).

This protocol details the conjugation of the DBCO-labeled antibody (from Protocol 1) to a cytotoxic drug that has been functionalized with an azide group.

Materials:

-

Purified DBCO-labeled antibody.

-

Azide-functionalized cytotoxic drug or payload.

-

Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 1.5- to 4-fold molar excess of the azide-payload to the solution of the DBCO-labeled antibody.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the drug-to-antibody ratio (DAR).

-

Purification: Purify the resulting ADC from excess payload and other reagents using methods such as Size Exclusion Chromatography (SEC) or tangential flow filtration.

-

Characterization: Characterize the final ADC product to determine its purity, DAR, and stability. Purity can be assessed by SEC, while the average DAR can be calculated from HIC peak areas.

Mandatory Visualizations: Workflows and Pathways

Visual workflows are critical for understanding the multi-step processes involved in bioorthogonal chemistry applications.

This diagram outlines the sequential steps for creating an ADC using DBCO-linker technology, from initial antibody activation to the final purified product.

This diagram illustrates how metabolic glycoengineering can be combined with DBCO-fluorophore conjugation to visualize cell surface glycans. This technique is widely used for cell tracking and imaging.

Conclusion

DBCO linkers and the associated SPAAC chemistry represent a robust and versatile platform for modern bioconjugation. The key advantages of high biocompatibility, rapid reaction kinetics, and exceptional stability make this technology indispensable for a wide range of applications, from the development of next-generation antibody-drug conjugates to advanced live-cell imaging and in vivo tracking. By understanding the core principles and leveraging the detailed protocols provided, researchers can effectively harness the power of DBCO-mediated bioorthogonal chemistry to advance their scientific and therapeutic objectives.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-SS-PEG4-Biotin

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation technique in chemical biology, drug development, and life science research.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][3] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4]

DBCO-SS-PEG4-Biotin is a versatile reagent that incorporates a DBCO group for SPAAC, a biotin moiety for detection or purification, a polyethylene glycol (PEG) spacer, and a cleavable disulfide (SS) bond. The PEG linker enhances solubility and reduces steric hindrance, while the disulfide bond allows for the cleavage of the biotin tag from the conjugated molecule using reducing agents like dithiothreitol (DTT). This reagent is particularly useful for the biotinylation of azide-modified biomolecules such as proteins, nucleic acids, and small molecules for applications in affinity purification, immunoassays, and targeted drug delivery.

These application notes provide a detailed protocol for the biotinylation of an azide-modified protein with this compound and subsequent purification.

Key Features of SPAAC with this compound:

-

Biocompatibility: The copper-free nature of the reaction makes it suitable for use in living cells and with sensitive biological samples.

-

High Specificity: The DBCO group reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological systems.

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and in aqueous buffers, preserving the integrity of biomolecules.

-

Cleavable Linker: The disulfide bond allows for the removal of the biotin label after its intended use, which can be advantageous in certain downstream applications.

-

Versatility: The biotin handle enables a wide range of applications, including streptavidin-based detection and purification.

Experimental Protocols

Materials

-

Azide-modified protein (e.g., antibody, enzyme) in an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: PBS, pH 7.4

-

Quenching Reagent (optional): e.g., Azide-PEG4-Amine

-

Purification/Desalting columns (e.g., spin desalting columns)

-

Reducing agent for cleavage (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Preparation of Reagents

-

Azide-Modified Protein Solution:

-

Prepare the azide-modified protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein buffer contains azides, it must be exchanged with an azide-free buffer prior to the reaction.

-

-

This compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure the reagent is fully dissolved.

-

SPAAC Reaction Procedure

-

Reaction Setup:

-

Add a 2 to 4-fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to maintain protein stability.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants and concentrations.

-

-

Quenching (Optional):

-

To quench any unreacted DBCO reagent, a molar excess of an azide-containing quenching reagent can be added and incubated for an additional 30 minutes.

-

Purification of the Biotinylated Protein

-

Removal of Excess Reagent:

-

Remove the unreacted this compound and other small molecules using a spin desalting column or through dialysis against the Reaction Buffer.

-

-

Characterization (Optional):

-

The success of the biotinylation can be confirmed by methods such as SDS-PAGE, which may show a shift in the molecular weight of the protein, or by mass spectrometry. The incorporation of the DBCO group can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm.

-

Cleavage of the Disulfide Bond (Optional)

-

To cleave the disulfide bond and remove the biotin tag, incubate the purified conjugate with a reducing agent such as 50 mM DTT for 1-2 hours at room temperature.

-

The cleaved biotin fragment can then be removed by a desalting column.

Data Presentation

| Parameter | Recommended Value/Range | Reference |

| Molar Excess of DBCO Reagent | 2 - 30 fold | |

| Reaction Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with <20% DMSO/DMF | |

| Reaction Temperature | 4°C to 37°C | |

| Reaction Time | 2 - 24 hours | |

| DBCO Absorbance Maximum | ~310 nm |

Mandatory Visualization

Caption: Experimental workflow for SPAAC with this compound.

References

Application Notes and Protocols for DBCO-SS-PEG4-Biotin Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal buffer conditions for the successful conjugation of DBCO-SS-PEG4-Biotin to azide-containing molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Introduction

This compound is a versatile reagent for the biotinylation of molecules containing an azide group. This conjugation reaction is highly efficient and specific, proceeding rapidly under mild, biocompatible conditions without the need for a cytotoxic copper catalyst[1][2][3]. The reaction forms a stable triazole linkage[1][3]. The inclusion of a polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the conjugate, and the disulfide (SS) bond within the linker allows for cleavage of the biotin moiety under reducing conditions. This technology is widely used in bioconjugation, drug delivery, and various life science applications.

Optimal Buffer Conditions

The efficiency of the DBCO-azide conjugation is influenced by several factors, including pH, temperature, and the composition of the reaction buffer. The following table summarizes the optimal conditions for this reaction.

| Parameter | Recommended Conditions | Notes |

| pH | 7.0 - 9.0 | The reaction is efficient within this range. A common choice is phosphate-buffered saline (PBS) at pH 7.4. |

| Temperature | 4°C - 37°C | Reactions are faster at higher temperatures. For sensitive biomolecules, the reaction can be performed at 4°C overnight. |

| Buffers | PBS, HEPES, Carbonate/Bicarbonate, Borate | Use non-amine and non-azide containing buffers to avoid side reactions. |

| Additives | Generally not required | The reaction is highly efficient without the need for catalysts or other additives. |

| Solvent | Aqueous buffers | This compound should first be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to an azide-containing molecule.

References

Downstream Analysis of Proteins Labeled with DBCO-SS-PEG4-Biotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-PEG4-Biotin is a versatile reagent that enables the efficient labeling and subsequent analysis of azide-modified biomolecules. This reagent incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (SS) linker that is cleavable under reducing conditions, and a biotin moiety for high-affinity purification and detection. The polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[1][2][3][4][5] This combination of features makes this compound an invaluable tool in proteomics for applications such as activity-based protein profiling, mapping protein-protein interactions, and identifying drug targets.

The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-modified protein offers high specificity and biocompatibility, allowing for the labeling of proteins in complex biological systems, including living cells. The cleavable disulfide bond is a critical feature, permitting the gentle elution of labeled proteins from streptavidin affinity resins, thereby improving recovery and preserving protein integrity for downstream analysis.

This document provides detailed protocols for the downstream analysis of proteins labeled with this compound, including affinity purification, Western blot analysis, and mass spectrometry-based identification.

Key Applications

-

Affinity Purification: Isolation of labeled proteins from complex mixtures for subsequent analysis.

-

Western Blotting: Detection and quantification of specific biotinylated proteins.

-

Mass Spectrometry: Identification and quantification of labeled proteins and characterization of post-translational modifications.

Experimental Protocols

Protocol 1: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-functionalized agarose or magnetic beads.

Materials:

-

Cell lysate containing this compound labeled proteins

-

Streptavidin Agarose or Streptavidin Magnetic Beads

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 10 mM DTT or 100 mM β-mercaptoethanol in PBS)

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Lysate Preparation: Lyse cells containing the azide-modified protein of interest that has been reacted with this compound. Clarify the lysate by centrifugation to remove cellular debris.

-

Bead Equilibration: Wash the streptavidin beads three times with Lysis Buffer.

-

Binding: Add the clarified lysate to the equilibrated streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

-

Elution: To elute the captured proteins, add Elution Buffer containing a reducing agent (DTT or β-mercaptoethanol) to the beads. This will cleave the disulfide bond in the this compound linker. Incubate for 30-60 minutes at room temperature.

-

Sample Collection: Pellet the beads and collect the supernatant containing the eluted proteins. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Western Blot Analysis of Biotinylated Proteins

This protocol details the detection of biotinylated proteins by Western blot using streptavidin conjugated to horseradish peroxidase (HRP).

Materials:

-

Purified biotinylated protein sample (from Protocol 1) or total cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.

-

Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Imaging: Visualize the biotinylated proteins using a chemiluminescence imaging system.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the on-bead digestion of enriched biotinylated proteins for identification by mass spectrometry.

Materials:

-

Streptavidin beads with bound biotinylated proteins (from Protocol 1, before elution)

-

Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reduction Solution (e.g., 10 mM DTT)

-

Alkylation Solution (e.g., 55 mM iodoacetamide)

-

Trypsin solution (mass spectrometry grade)

-

Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

-

Formic acid

Procedure:

-

On-Bead Denaturation, Reduction, and Alkylation:

-

Wash the beads with bound protein twice with Digestion Buffer.

-

Resuspend the beads in Denaturation Buffer and incubate for 15 minutes at room temperature.

-

Add Reduction Solution and incubate for 30 minutes at room temperature.

-

Add Alkylation Solution and incubate for 20 minutes in the dark.

-

-

On-Bead Digestion:

-

Wash the beads three times with Digestion Buffer to remove urea and alkylating agents.

-

Resuspend the beads in Digestion Buffer containing trypsin.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

-

Sample Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 StageTip or ZipTip.

-

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from downstream analyses can be summarized to compare the efficiency of protein enrichment and identification.

Table 1: Enrichment Efficiency of Biotinylated Proteins

| Sample | Total Protein (mg) | Protein in Eluate (µg) | Enrichment Factor |

| Control (Unlabeled) | 10 | < 1 | - |

| Labeled Lysate 1 | 10 | 150 | 1500x |

| Labeled Lysate 2 | 10 | 180 | 1800x |

Table 2: Mass Spectrometry Identification of Labeled Proteins

| Condition | Total Proteins Identified | Biotinylated Proteins Identified | % of Biotinylated Proteins |

| Before Enrichment | 3500 | 25 | 0.7% |

| After Enrichment | 800 | 750 | 93.8% |

Visualizations

Caption: Overall experimental workflow for downstream analysis.

References

Application Notes and Protocols: DBCO-SS-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-PEG4-Biotin is a versatile reagent for the biotinylation of azide-containing biomolecules via copper-free click chemistry.[1][2][3] This reagent features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (SS) cleavable linker, a polyethylene glycol (PEG4) spacer, and a biotin moiety for detection or purification.[4][5] The SPAAC reaction is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological molecules. The PEG4 spacer enhances solubility and reduces steric hindrance, while the disulfide bond allows for the cleavage of the biotin tag from the labeled biomolecule using reducing agents. These application notes provide an overview of the reaction parameters and detailed protocols for the use of this compound in bioconjugation.

Reaction Parameters: Time and Temperature

The reaction between this compound and an azide-functionalized molecule is a type of strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is known for its high efficiency and mild reaction conditions.

General Reaction Conditions:

The SPAAC reaction with DBCO reagents is typically fast and can be carried out at room temperature. However, the optimal reaction time and temperature can be influenced by several factors, including the concentration of reactants, the specific biomolecules being conjugated, and the buffer composition.

| Parameter | Recommended Range | Notes |

| Temperature | 4°C to 37°C | Reactions are efficient at room temperature (approx. 20-25°C). Lower temperatures (4°C) can be used for overnight incubations to ensure stability of sensitive biomolecules. |

| Reaction Time | 2 to 12 hours | Typical reaction times are within this range. For many applications, 2-4 hours at room temperature is sufficient. Longer incubation times (e.g., overnight) can improve conjugation efficiency, especially for dilute solutions. |

| pH | 7.0 to 9.0 | A neutral to slightly basic pH is generally optimal for the stability of the DBCO group and the biomolecules. |

| Solvent | Aqueous buffers (e.g., PBS) | The reaction is compatible with aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve the this compound, but the final concentration in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins. |

Experimental Protocols

Protocol 1: General Biotinylation of an Azide-Modified Protein

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Reducing agent for cleavage (e.g., Dithiothreitol (DTT))

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Azide-Modified Protein: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Shortly before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.

-

Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10%.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against the reaction buffer.

-

Cleavage of the Disulfide Bond (Optional): To cleave the biotin tag, incubate the purified biotinylated protein with a reducing agent such as 10-50 mM DTT for 1-2 hours at room temperature.

-

Analysis: The success of the biotinylation can be confirmed by various methods such as SDS-PAGE analysis (which will show a shift in molecular weight), Western blot using a streptavidin-HRP conjugate, or mass spectrometry.

Protocol 2: Biotinylation of Azide-Modified Oligonucleotides

This protocol outlines the biotinylation of an azide-modified oligonucleotide.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Anhydrous DMSO or DMF

-

Ethanol for precipitation

Procedure:

-

Prepare the Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in the reaction buffer.

-

Prepare the this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 2-4 fold molar excess of the this compound solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 4-17 hours at room temperature.

-

Purification: The biotinylated oligonucleotide can be purified by ethanol precipitation or by using a desalting column.

-

Analysis: The conjugation can be verified by gel electrophoresis (expecting a band shift) or mass spectrometry.

Visualizations

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Caption: Cleavage of the disulfide bond by a reducing agent.

References

- 1. DBCO-PEG4-Biotin [baseclick.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO PEG4 Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. This compound, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

Application Notes and Protocols for the Purification of DBCO-SS-PEG4-Biotin Conjugated Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-SS-PEG4-Biotin linker is a versatile reagent used in bioconjugation, enabling the attachment of a biotin moiety to a biomolecule of interest through a copper-free click chemistry reaction with an azide-modified target. This linker incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a disulfide (SS) bond that is cleavable under reducing conditions, and a terminal biotin for affinity purification or detection.[][2][3] Proper purification of the resulting biomolecule conjugate is critical to remove unreacted linker, unconjugated biomolecules, and other reaction components, ensuring the purity and functionality of the final product for downstream applications.

These application notes provide detailed protocols for the purification of various biomolecules conjugated with this compound, including proteins, antibodies, and oligonucleotides.

Purification Strategies Overview

The choice of purification strategy depends on the specific biomolecule, its properties, and the scale of the purification. The presence of the biotin tag allows for highly specific affinity purification, while the size difference between the conjugated biomolecule and the small molecule linker enables the use of size-based separation techniques. A combination of methods is often employed to achieve high purity.[]

A general workflow for the purification process is as follows:

Figure 1: General workflow for the conjugation and purification of this compound labeled biomolecules.

I. Purification of this compound Conjugated Proteins and Antibodies

Proteins and antibodies are common biomolecules for conjugation with this compound. The primary purification methods leverage the biotin tag for affinity chromatography or the significant size difference for size exclusion chromatography.

A. Affinity Purification using Streptavidin Resin

Streptavidin has an extremely high affinity for biotin, making it an excellent tool for purification.[5] This method is highly specific and can yield very pure conjugates.

Experimental Protocol: Streptavidin Affinity Chromatography

-

Resin Preparation:

-

Equilibrate the streptavidin agarose or magnetic beads with a suitable binding buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Follow the manufacturer's instructions for the specific resin.

-

-

Binding:

-

Apply the crude reaction mixture containing the biotinylated protein/antibody to the equilibrated streptavidin resin.

-

Incubate for 30-60 minutes at room temperature or 4°C with gentle mixing to allow the biotinylated conjugate to bind to the resin.

-

-

Washing:

-

Wash the resin extensively with the binding buffer to remove unbound molecules, including unreacted this compound and unconjugated protein/antibody. Typically, 5-10 column volumes of wash buffer are sufficient.

-

-

Elution (Non-Cleavable):

-

For applications where the conjugate can remain bound to streptavidin, elution is not necessary.

-

To elute the intact conjugate, harsh denaturing conditions (e.g., 8 M guanidine HCl, pH 1.5) or boiling in SDS-PAGE loading buffer are required due to the strong streptavidin-biotin interaction. This may not be suitable for all downstream applications as it can denature the protein.

-

-

Elution (Cleavable):

-

To release the purified conjugate from the resin while leaving the biotin tag attached to the streptavidin, the disulfide bond in the linker can be cleaved.

-

Incubate the resin with a reducing agent such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) in a suitable buffer (e.g., 50-100 mM DTT in PBS, pH 8.0-8.5) for 1-2 hours at room temperature.

-

Collect the eluate containing the purified protein/antibody, now with a free thiol group where the linker was attached.

-

Figure 2: Workflow for affinity purification with on-resin cleavage.

B. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing the small molecular weight this compound linker from the much larger conjugated protein or antibody. SEC is also useful for removing aggregates that may have formed during the conjugation reaction.

Experimental Protocol: Size Exclusion Chromatography

-

Column Selection and Equilibration:

-

Choose a SEC column with a fractionation range appropriate for the size of the biomolecule being purified.

-

Equilibrate the column with a suitable buffer, such as PBS, at a constant flow rate until a stable baseline is achieved.

-

-

Sample Loading:

-

Concentrate the crude reaction mixture if necessary.

-

Load the sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

-

-

Elution and Fraction Collection:

-

Elute the sample with the equilibration buffer at a pre-determined flow rate.

-

Monitor the elution profile using UV absorbance at 280 nm (for protein) and 309 nm (for the DBCO group).

-

Collect fractions corresponding to the high molecular weight peak, which represents the conjugated protein/antibody. The unreacted linker will elute in later fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of the conjugate.

-

Figure 3: Workflow for purification by Size Exclusion Chromatography.

C. Dialysis and Ultrafiltration

Dialysis and ultrafiltration are useful for removing small molecules like the unreacted linker from a solution of large biomolecules by taking advantage of a semi-permeable membrane with a specific molecular weight cut-off (MWCO).

Experimental Protocol: Dialysis/Ultrafiltration

-

Membrane Selection:

-

Choose a dialysis membrane or ultrafiltration device with an MWCO that is significantly smaller than the molecular weight of the biomolecule (e.g., 10-30 kDa MWCO for a >100 kDa antibody).

-

-

Procedure:

-

Dialysis: Place the crude reaction mixture in a dialysis bag or cassette and dialyze against a large volume of buffer (e.g., PBS) with several buffer changes over 24-48 hours.

-

Ultrafiltration: Use a centrifugal concentrator. Add the crude reaction mixture to the device, centrifuge to force the buffer and small molecules through the membrane, and then resuspend the concentrated conjugate in fresh buffer. Repeat this process several times for buffer exchange and removal of small molecules.

-

Data Presentation: Comparison of Purification Methods for Proteins/Antibodies

| Purification Method | Principle | Purity | Yield | Speed | Key Advantage |

| Streptavidin Affinity | Biotin-streptavidin binding | Very High | Good-High | Moderate | High specificity |

| Size Exclusion (SEC) | Molecular size | High | Good | Slow | Removes aggregates |

| Dialysis/Ultrafiltration | Molecular weight cut-off | Moderate | High | Slow (Dialysis), Fast (Ultrafiltration) | Simple, good for buffer exchange |

II. Purification of this compound Conjugated Oligonucleotides

The purification of conjugated oligonucleotides requires methods that can separate the desired product from unconjugated oligos and the excess linker. High-performance liquid chromatography (HPLC) is the most common and effective technique.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful methods for oligonucleotide purification.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Principle: Separation is based on hydrophobicity. The conjugated oligonucleotide is more hydrophobic than the unconjugated one due to the DBCO and biotin moieties.

-

Column: A C8 or C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate, TEAA) is used for elution.

-

Procedure:

-

Dissolve the crude reaction mixture in the initial mobile phase buffer.

-

Inject the sample onto the equilibrated column.

-

Run a linear gradient of increasing organic solvent concentration.

-

Monitor the elution at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).

-

The conjugated oligonucleotide will elute later than the unconjugated one. Collect the corresponding peak.

-

-

Post-Purification: Desalt the collected fractions using methods like ethanol precipitation or a desalting column.

Experimental Protocol: Anion-Exchange HPLC (AEX-HPLC)

-

Principle: Separation is based on the negative charge of the phosphate backbone of the oligonucleotide.

-

Column: A column with a positively charged stationary phase is used.

-

Mobile Phase: A salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase is used to elute the oligonucleotides based on their charge (length).

-

Procedure:

-

This method is excellent for separating full-length oligonucleotides from shorter failure sequences but may not efficiently separate conjugated from unconjugated full-length products unless there is a significant charge difference. It is often used in combination with RP-HPLC.

-

Figure 4: Workflow for HPLC purification of oligonucleotide conjugates.

Data Presentation: Comparison of Purification Methods for Oligonucleotides

| Purification Method | Principle | Purity | Yield | Throughput | Key Advantage |

| RP-HPLC | Hydrophobicity | Very High | Good | Low | Excellent separation of conjugated vs. unconjugated |

| AEX-HPLC | Charge (Length) | High | Good | Low | Removes shorter, failed sequences |

| PAGE | Size and Charge | High | Moderate | Low | Good for long oligos, but lower recovery |

| Cartridge Purification | Hydrophobicity | Moderate | High | High | Rapid, good for desalting and initial cleanup |

Quantification of Conjugation

After purification, it is often necessary to determine the degree of labeling (DOL), also known as the molar substitution ratio (MSR).

-

For Proteins/Antibodies: The DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO linker). Some biotinylation reagents also contain a chromophore that allows for easy quantification. Alternatively, mass spectrometry can provide a more precise determination of the number of linkers attached.

-

For Oligonucleotides: The ratio of absorbance at 260 nm and 309 nm can be used to estimate the conjugation efficiency. Mass spectrometry is also a valuable tool for confirming the identity and purity of the final product.

Concluding Remarks

The purification of this compound conjugated biomolecules is a critical step to ensure the quality and reliability of downstream applications. The choice of purification method should be tailored to the specific biomolecule and the desired level of purity. For proteins and antibodies, a combination of affinity chromatography and size exclusion chromatography often yields the best results. For oligonucleotides, HPLC is the method of choice. By following these detailed protocols and considering the comparative data, researchers can effectively purify their bioconjugates for successful experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Disulfide Bond Cleavage

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with disulfide bond reduction. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues with the reducing agents Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete disulfide bond reduction?

A1: Incomplete reduction of disulfide bonds is a common experimental issue that can stem from several factors:

-

Insufficient Reducing Agent: The concentration of DTT or TCEP may be too low to effectively reduce all disulfide bonds, particularly in samples with high protein concentrations. A 10- to 100-fold molar excess of the reducing agent over the protein is a common starting point.[1]

-

Suboptimal Reaction Conditions: The efficiency of reduction is highly dependent on pH, temperature, and incubation time. Thiol-based reducing agents like DTT are most effective at a pH above 7.[1][2][3]

-

Inaccessible Disulfide Bonds: In the native structure of a protein, some disulfide bonds may be buried within the hydrophobic core, rendering them inaccessible to reducing agents.[2] Protein denaturation is often required to expose these bonds.

-

Oxidation of the Reducing Agent: DTT, being a thiol-based agent, is susceptible to oxidation by air, which diminishes its effectiveness. It is crucial to use freshly prepared solutions for optimal results. TCEP is more resistant to air oxidation.

-

Interfering Substances: The presence of certain metal ions can negatively impact the activity of some reducing agents. For instance, DTT's efficacy is reduced in the presence of nickel, making it unsuitable for direct use in His-tag protein purification via Ni-NTA columns.

Q2: How do I choose between DTT and TCEP for my experiment?

A2: The choice between DTT and TCEP depends on the specific requirements of your experiment. TCEP offers several advantages over DTT, including being odorless, more powerful, and more stable. It is also effective over a broader pH range (1.5-9.0) compared to DTT, which is optimal at a pH above 7.0. However, TCEP can be bulkier and may reduce cysteines in folded proteins more slowly than DTT. TCEP is also known to be unstable in phosphate buffers at or near neutral pH.

Q3: Can steric hindrance affect disulfide bond reduction?

A3: Yes, steric hindrance can significantly impact the efficiency of disulfide bond reduction. The accessibility of the disulfide bond is a critical factor. If the disulfide bond is buried within the protein's structure or surrounded by bulky residues, the reducing agent may not be able to reach it effectively. This is a key reason why denaturation is often employed to improve reduction efficiency.

Q4: How can I confirm that the disulfide bonds have been completely cleaved?

A4: The most common method to quantify free thiol groups and thus confirm disulfide bond cleavage is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This colorimetric assay allows for the quantification of sulfhydryl groups. Other methods include using fluorescent probes like monobromobimane (mBrB). Mass spectrometry can also be used to detect peptides containing intact disulfide bonds, indicating incomplete reduction.

Troubleshooting Guides

Issue 1: Incomplete Reduction with DTT

If you are observing incomplete disulfide bond cleavage with DTT, consider the following troubleshooting steps:

| Possible Cause | Recommended Solution |

| Inactive DTT | DTT solutions are prone to oxidation. Always prepare fresh DTT solutions immediately before use. Store DTT powder at -20°C in a desiccated environment. |

| Suboptimal pH | The optimal pH range for DTT is 7.1-8.0. Ensure your buffer pH is within this range. DTT's reducing power significantly decreases in acidic conditions. |

| Insufficient DTT Concentration or Incubation Time | Increase the molar excess of DTT relative to the protein concentration. A common starting point is a 10- to 100-fold molar excess. Extend the incubation time, typically ranging from 15 to 60 minutes. |

| Inaccessible Disulfide Bonds | Perform the reduction under denaturing conditions by including agents like 6 M guanidine hydrochloride or 8 M urea in your buffer to unfold the protein and expose buried disulfide bonds. Increasing the reaction temperature (e.g., to 37°C or 56°C) can also enhance reduction efficiency. |

| Protein Precipitation | High concentrations of DTT can sometimes lead to protein precipitation due to the disruption of structural disulfide bonds. Try reducing the DTT concentration or performing the reduction at a lower protein concentration. |

Issue 2: Incomplete Reduction with TCEP

For incomplete reduction when using TCEP, refer to these troubleshooting suggestions:

| Possible Cause | Recommended Solution |

| Insufficient TCEP Concentration | Increase the molar excess of TCEP. For most applications, a concentration of 5-50 mM is sufficient for complete reduction within minutes at room temperature. A 2-10 fold molar excess is a good starting point. |

| Inaccessible Disulfide Bonds | Similar to DTT, if disulfide bonds are buried, consider adding a denaturant to your buffer. Increasing the temperature can also be beneficial for stubborn disulfide bonds, but be cautious of protein denaturation. |

| TCEP Instability in Phosphate Buffers | TCEP is notably unstable in phosphate buffers, especially near neutral pH. If using a phosphate buffer is necessary, prepare the TCEP solution immediately before use. Consider using alternative buffers like Tris, HEPES, or borate. |

| Short Incubation Time | While TCEP is generally fast-acting, the reaction can take up to an hour for a 1:1 molar ratio of TCEP to disulfide bonds. Ensure sufficient incubation time, which can range from less than 5 minutes to 1 hour depending on the substrate and TCEP concentration. |

Quantitative Data Summary

| Parameter | DTT | TCEP |

| Optimal pH Range | 7.1 - 8.0 | 1.5 - 9.0 |

| Recommended Concentration | 1-10 mM for maintaining reduced proteins, 50-100 mM for complete reduction for electrophoresis | 5 - 50 mM |

| Typical Incubation Time | 15 - 60 minutes | < 5 minutes to 1 hour |

| Optimal Temperature | Room temperature to 56°C | Room temperature (can be performed on ice for some applications) |

| Stability | Prone to air oxidation; fresh solutions are recommended | More resistant to air oxidation |

Experimental Protocols

General Protocol for Disulfide Bond Reduction and Alkylation

-

Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5).

-

Reduction: Add the reducing agent (DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5-20 mM). Incubate for 1 hour at 37°C for DTT or 15-30 minutes at room temperature for TCEP.

-

Alkylation: Add an alkylating agent like iodoacetamide (IAM) to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.

-

Quenching: Quench any excess alkylating agent by adding a small amount of DTT.

Protocol for Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol is a standard method for determining the concentration of free sulfhydryl groups.

-

Prepare Reagents:

-

DTNB solution (e.g., 4 mg/mL in a reaction buffer like 0.1 M sodium phosphate, pH 8.0).

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

-

-

Sample Preparation: Prepare your protein sample in the reaction buffer.

-

Reaction:

-

In a cuvette, add your sample to the reaction buffer.

-

Add the DTNB solution.

-

Mix and incubate at room temperature for a specified time (e.g., 15 minutes).

-

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculation: The concentration of thiol groups is calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB²⁻ product being 14,150 M⁻¹cm⁻¹.

Visualizations

Caption: Mechanism of disulfide bond reduction by DTT.

Caption: Mechanism of disulfide bond reduction by TCEP.

Caption: Troubleshooting decision tree for incomplete reduction.

References

Technical Support Center: Optimizing SPAAC Reaction Kinetics with DBCO Reagents

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the efficiency of their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your SPAAC experiments.

My SPAAC reaction is slow or shows low yield. How can I improve it?

Several factors can influence the kinetics of SPAAC reactions. Here’s a step-by-step guide to troubleshoot and enhance your reaction speed and yield:

-

Buffer Selection: The choice of buffer can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[1][2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]

-

pH Optimization: Generally, higher pH values tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent, with HEPES buffer showing less pH dependence. It is advisable to perform a pH optimization screen (e.g., from pH 6.5 to 8.5) to find the optimal condition for your specific biomolecule.

-

Temperature Control: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, be mindful of the thermal stability of your biomolecules, as some proteins may precipitate at elevated temperatures.

-

Reactant Concentration: According to the law of mass action, increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction. If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.

-

Linker Choice (PEG Spacers): Incorporating a polyethylene glycol (PEG) spacer between the DBCO group and the molecule of interest can significantly increase reaction rates. The PEG spacer extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving accessibility. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.

-

Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can impact the reaction rate. The use of solvents like DMSO should be carefully considered, as high concentrations can lead to protein precipitation. Some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.

-

Steric Hindrance: The molecular environment around the DBCO and azide moieties can cause steric hindrance, slowing down the reaction. If you are labeling a large biomolecule like an antibody, the DBCO group might be partially buried, impeding its accessibility. Using a DBCO reagent with a PEG linker can help mitigate this issue.

I am observing non-specific labeling or unexpected side reactions. What could be the cause?

While SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions:

-

Reaction with Thiols: DBCO reagents have been reported to exhibit some reactivity towards free thiols, such as those in cysteine residues. This can be a concern when working with proteins that have accessible cysteine residues.

-

Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the DBCO reagent, thereby reducing the efficiency of your intended reaction. It is crucial to use azide-free buffers for your SPAAC experiments.

My DBCO reagent seems to be unstable. How should I handle and store it?

The stability of DBCO reagents is critical for successful conjugation. Here are some guidelines for handling and storage:

-

pH Stability: DBCO has been shown to be susceptible to acid-mediated rearrangement. It is important to consider the pH stability of your specific DBCO reagent and avoid acidic conditions during storage and reaction setup.

-

Storage Conditions: DBCO reagents should be stored at -20°C for long-term storage. Before use, allow the vial to reach room temperature before opening to prevent moisture condensation. It is also advisable to protect the reagents from light.

-

Solvent for Stock Solutions: Dissolve DBCO reagents in a dry, water-miscible organic solvent such as DMSO or DMF to prepare stock solutions.

Frequently Asked Questions (FAQs)

What is the optimal molar ratio of DBCO to azide?

For efficient conjugation, it is generally recommended to use a slight excess of the DBCO reagent. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule to 1 molar equivalent of the azide-containing molecule. For antibody labeling, a 20- to 30-fold molar excess of DBCO-NHS ester may be used for the initial activation step.

How can I monitor the progress of my SPAAC reaction?

The progress of a SPAAC reaction can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can determine the reaction kinetics.

What are the typical reaction times for SPAAC with DBCO?

Typical reaction times for SPAAC with DBCO reagents are less than 12 hours. However, the exact time will depend on the factors discussed above, such as reactant concentrations, temperature, and steric hindrance. Incubating for longer periods can sometimes improve the reaction efficiency. Reactions can be run for 4-12 hours at room temperature or overnight at 4°C.

Data Presentation

Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants

| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| PBS | 7 | 25 | 0.32 - 0.85 | |

| HEPES | 7 | 25 | 0.55 - 1.22 | |

| MES | 5 | 25 | Slower than PBS | |

| Borate | 10 | 25 | Faster than PBS | |

| DMEM | - | 37 | 0.59 - 0.97 | |

| RPMI | - | 37 | 0.27 - 0.77 |

Table 2: Impact of PEG Linker on SPAAC Reaction Rates

| DBCO Reagent | Condition | Rate Enhancement with PEG Linker | Reference |

| DBCO-Trastuzumab vs. DBCO-PEG5-Trastuzumab | Multiple Buffers and Azides | 31 ± 16% (average) | |

| DBCO-Her vs. DBCO-PEG5-Her | HEPES buffer with azide | 53% |

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

-

Reagent Preparation:

-

Prepare a stock solution of your DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

Prepare your azide-modified biomolecule in an azide-free buffer (e.g., PBS or HEPES at the desired pH).

-

-

Reaction Setup:

-

Add the DBCO stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid precipitation of the biomolecule.

-

The recommended molar ratio of DBCO to azide is typically between 1.5:1 and 3:1.

-

-

Incubation:

-

Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 4-12 hours). Gentle agitation is recommended.

-

-

Purification:

-

After the incubation period, purify the conjugated product from unreacted reagents using an appropriate method, such as size exclusion chromatography, dialysis, or affinity chromatography.

-

-

Characterization:

-

Characterize the final conjugate to confirm successful labeling and determine the degree of labeling (DOL).

-

Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy

-

Spectrophotometer Setup:

-

Set up a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of your DBCO reagent (typically around 309 nm).

-

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 1 in a quartz cuvette. The initial concentration of the DBCO reagent should be such that the absorbance is within the linear range of the spectrophotometer.

-

Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

-

-

Data Acquisition:

-

Initiate the reaction by adding the DBCO reagent to the cuvette.

-

Immediately start monitoring the absorbance at the specified wavelength over time at regular intervals until the absorbance value stabilizes, indicating the completion of the reaction.

-

-

Data Analysis:

-

Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance) versus time.

-

For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.

-

Visualizations

Caption: Troubleshooting workflow for low SPAAC reaction yield or rate.

Caption: Key factors influencing the kinetics of SPAAC reactions with DBCO.

References

Technical Support Center: Understanding and Mitigating Side Reactions of DBCO in Biological Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocyclooctyne (DBCO) reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments in biological samples.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using DBCO reagents.

Issue 1: Low or No Conjugation to Azide-Labeled Biomolecule

Possible Causes and Solutions:

-

Degradation of DBCO Reagent:

-

Problem: DBCO reagents can degrade over time, especially with improper storage. A DBCO-modified antibody can lose 3-5% of its reactivity within four weeks when stored at 4°C or -20°C.[1] Long-term storage in buffers containing azides or thiols should be avoided.[1]

-

Solution: Use freshly prepared DBCO-labeled biomolecules. If using a previously prepared conjugate, test its reactivity with a fresh azide-containing molecule. For long-term storage, avoid buffers with azides and thiols.[1]

-

-

Presence of Competing Azides:

-

Problem: Buffers containing sodium azide (NaN₃) will react with the DBCO group, depleting it before it can react with your target molecule.[2]

-

Solution: Ensure all buffers used in the conjugation step are free of sodium azide. Use alternative bacteriostatic agents if necessary.

-

-

Suboptimal Reaction Conditions:

-

Problem: The strain-promoted azide-alkyne cycloaddition (SPAAC) is sensitive to reaction conditions.

-

Solution: Optimize the reaction temperature and time. Reactions are typically run at room temperature for 2-4 hours or at 4°C for 2-12 hours.[1] Higher concentrations of reactants can also improve efficiency.

-

Issue 2: Non-Specific Labeling or High Background

Possible Causes and Solutions:

-

Reaction with Thiols (Thiol-Yne Reaction):

-

Problem: The strained alkyne of the DBCO core can undergo a "thiol-yne" addition reaction with free sulfhydryl groups (-SH) on cysteine residues of proteins. This is a known side reaction that leads to off-target labeling.

-

Solution:

-

Block Free Thiols: Before adding the DBCO reagent, treat your sample with a thiol-blocking agent like iodoacetamide (IAM).

-

Control Reaction Time: The reaction of DBCO with azides is significantly faster than with thiols. Minimizing the reaction time can help reduce non-specific thiol conjugation.

-

pH Control: The reactivity of thiols is pH-dependent. While not always feasible depending on your biomolecule's stability, slightly lowering the pH can reduce the nucleophilicity of the thiol group.

-

-

-

Hydrophobicity of DBCO:

-

Problem: The DBCO group is hydrophobic, which can lead to non-specific binding and aggregation of proteins.

-

Solution: Use DBCO reagents that incorporate a hydrophilic spacer, such as polyethylene glycol (PEG), to increase solubility and reduce non-specific interactions.

-

Frequently Asked Questions (FAQs)

Q1: How stable is the DBCO group in biological samples?

A1: The stability of the DBCO group is influenced by several factors:

-

Aqueous Buffers: DBCO is generally stable in common aqueous buffers like PBS.

-

Reducing Agents: DBCO shows instability in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP). If a reducing agent is required, dithiothreitol (DTT) may be a more suitable, though its compatibility should still be verified for your specific application.

-

Thiols: In the presence of the biological thiol glutathione (GSH), DBCO has a half-life of approximately 71 minutes.

-

Storage: DBCO-modified proteins can lose reactivity over time, even when stored at 4°C or -20°C. It is recommended to use freshly prepared DBCO-conjugates for optimal results.

Q2: What is the most common side reaction of DBCO and how can I minimize it?

A2: The most significant side reaction of DBCO in biological samples is the thiol-yne reaction with free cysteine residues on proteins. While the intended azide-alkyne cycloaddition is much faster, the thiol-yne reaction can lead to non-specific labeling.

To minimize this side reaction: